An In-depth Technical Guide to 1,2-Dibromo-3,4,5,6-tetramethylbenzene
An In-depth Technical Guide to 1,2-Dibromo-3,4,5,6-tetramethylbenzene
CAS Number: 36321-73-0
This technical guide provides a comprehensive overview of 1,2-Dibromo-3,4,5,6-tetramethylbenzene, a key aromatic building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and significant applications, with a focus on its role as a precursor in cross-coupling reactions to form complex molecular architectures.
Physicochemical and Spectroscopic Data
1,2-Dibromo-3,4,5,6-tetramethylbenzene is a colorless solid organic compound.[1] Its core structure consists of a fully substituted benzene ring with two adjacent bromine atoms and four methyl groups.[1] This substitution pattern imparts specific reactivity and steric properties to the molecule, making it a valuable intermediate in the synthesis of sterically hindered biaryl compounds.
A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 36321-73-0 | [2][3] |
| Molecular Formula | C₁₀H₁₂Br₂ | [1] |
| Molecular Weight | 292.01 g/mol | [2] |
| Appearance | White to off-white solid, crystals, or powder | |
| Melting Point | 206.0-212.0 °C | [4] |
| Solubility | Insoluble in water (9.6E-4 g/L at 25°C) | |
| InChI Key | VEZJOZSIGSNYEB-UHFFFAOYSA-N | [2] |
Synthesis and Reactivity
While specific synthetic procedures for 1,2-Dibromo-3,4,5,6-tetramethylbenzene are not extensively detailed in readily available literature, its structure suggests it can be synthesized from durene (1,2,4,5-tetramethylbenzene) through electrophilic bromination. The reactivity of this compound is primarily centered around the carbon-bromine bonds, which are susceptible to participation in various cross-coupling reactions.
The primary application of 1,2-Dibromo-3,4,5,6-tetramethylbenzene is as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and polyaryl structures.[5]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following section provides a detailed, generalized experimental protocol for the double Suzuki-Miyaura cross-coupling of 1,2-Dibromo-3,4,5,6-tetramethylbenzene with an arylboronic acid to synthesize a substituted p-terphenyl derivative. Such p-terphenyls are of interest due to their potential biological activities, including cytotoxic, antimicrobial, and antioxidant effects.[6]
Objective: To synthesize a 1,2-diaryl-3,4,5,6-tetramethylbenzene derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
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1,2-Dibromo-3,4,5,6-tetramethylbenzene
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Arylboronic acid (e.g., phenylboronic acid)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, THF/water)
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Anhydrous magnesium sulfate or sodium sulfate
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Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
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Brine solution
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Round-bottom flask or Schlenk tube
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Reflux condenser
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Inert atmosphere (Argon or Nitrogen)
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 1,2-Dibromo-3,4,5,6-tetramethylbenzene (1.0 equivalent), the arylboronic acid (2.2-3.0 equivalents), and the base (4.0-6.0 equivalents).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
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Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equivalents) and the degassed solvent system.
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Reaction: Heat the reaction mixture to a temperature between 80 °C and 110 °C with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired p-terphenyl derivative.
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Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations of Chemical Processes
To better illustrate the chemical transformations involving 1,2-Dibromo-3,4,5,6-tetramethylbenzene, the following diagrams, generated using the DOT language, depict a key synthetic workflow and the underlying catalytic cycle.
References
- 1. Page loading... [guidechem.com]
- 2. 1,2-dibromo-3,4,5,6-tetramethylbenzene [stenutz.eu]
- 3. 1,2-Dibromo-3,4,5,6-tetramethylbenzene, 98% | Fisher Scientific [fishersci.ca]
- 4. 1,2-Dibromo-3,4,5,6-tetramethylbenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
